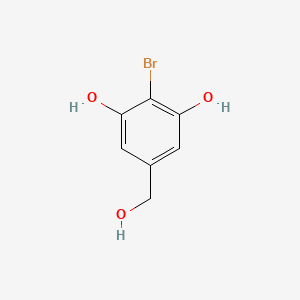

2-Bromo-5-(hydroxymethyl)benzene-1,3-diol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

692205-49-5 |

|---|---|

Molekularformel |

C7H7BrO3 |

Molekulargewicht |

219.03 g/mol |

IUPAC-Name |

2-bromo-5-(hydroxymethyl)benzene-1,3-diol |

InChI |

InChI=1S/C7H7BrO3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2,9-11H,3H2 |

InChI-Schlüssel |

BDMHLKRVKAXOLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)Br)O)CO |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol

Total synthesis of this compound can be approached from several strategic directions, primarily differing in the sequence of introducing the key functional groups: the bromine atom and the hydroxymethyl group.

The choice of starting material is critical for an efficient synthesis. The most logical precursors are commercially available or easily synthesized benzene (B151609) derivatives where the foundational 1,3-diol (resorcinol) structure is already in place.

Key precursors include:

5-(Hydroxymethyl)benzene-1,3-diol: Also known as 3,5-dihydroxybenzyl alcohol, this is arguably the most direct precursor. nih.govcymitquimica.com Its synthesis involves the reduction of the more common 3,5-dihydroxybenzoic acid or its esters. molbase.com With the hydroxymethyl and diol functionalities already present, the synthesis is reduced to a single, subsequent bromination step.

2-Bromobenzene-1,3-diol (2-Bromoresorcinol): Using this precursor reverses the synthetic sequence. geno-chem.com The challenge here lies in introducing the hydroxymethyl group at the C5 position of a pre-brominated ring. This would typically involve a formylation reaction (e.g., Vilsmeier-Haack or Gattermann reaction) followed by reduction of the resulting aldehyde.

3,5-Dihydroxybenzaldehyde: This precursor allows for the introduction of bromine at the C2 position, followed by the simple reduction of the aldehyde to the required hydroxymethyl group. The reduction can be selectively achieved with mild reducing agents like sodium borohydride (B1222165) without affecting the aryl bromide or phenolic hydroxyls.

Protected Derivatives: To avoid unwanted side reactions, precursors with protected hydroxyl groups, such as 3,5-dimethoxybenzyl alcohol, can be used. researchgate.net Functionalization (e.g., bromination) is performed on the protected ring, followed by a final deprotection step. researchgate.net

Table 1: Comparison of Primary Precursors for Synthesis

| Precursor Name | Chemical Structure | Key Transformation Required | Advantages | Potential Challenges |

| 5-(Hydroxymethyl)benzene-1,3-diol nih.gov |  | Regioselective Bromination | Direct, potentially one-step synthesis. | Controlling bromination to prevent over-bromination. |

| 2-Bromobenzene-1,3-diol geno-chem.com |  | Regioselective Hydroxymethylation | Bromine is pre-installed. | C5 formylation can be low-yielding; requires two steps (formylation + reduction). |

| 3,5-Dihydroxybenzaldehyde |  | Bromination & Aldehyde Reduction | Aldehyde reduction is typically high-yielding and selective. | Requires two distinct synthetic steps. |

The introduction of a single bromine atom at the C2 position is a key challenge. The resorcinol (B1680541) framework is highly activated towards electrophilic aromatic substitution, with the hydroxyl groups acting as powerful ortho-, para-directors. The C2, C4, and C6 positions are all electronically activated.

For a precursor like 5-(hydroxymethyl)benzene-1,3-diol, the C2 position is ortho to both hydroxyl groups, making it the most nucleophilic and sterically accessible site for electrophilic attack. The C4 and C6 positions are equivalent and represent the second most likely sites of substitution. Therefore, controlled, regioselective monobromination is crucial to prevent the formation of di- or tri-brominated byproducts.

Common brominating agents and conditions include:

Molecular Bromine (Br₂): Using bromine in a suitable solvent like dichloromethane (B109758) or acetic acid is a standard method. chemicalbook.com To achieve selectivity, the reaction is often run at low temperatures with a slight excess or stoichiometric amount of bromine. chemicalbook.com

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine and is often used to avoid over-bromination. The reaction can be catalyzed by an acid or performed in polar solvents like DMF or acetonitrile (B52724).

A relevant synthetic example is the bromination of 3-hydroxybenzaldehyde, where molecular bromine is added slowly at a controlled temperature to yield the 2-bromo-5-hydroxybenzaldehyde (B121625) product, demonstrating the feasibility of selective bromination ortho to a hydroxyl group. chemicalbook.com

When the synthetic strategy involves building the hydroxymethyl group onto a brominated scaffold, formylation followed by reduction is the standard method.

Formylation: Introduction of a -CHO group onto the C5 position of 2-bromoresorcinol.

Reduction: Conversion of the aldehyde to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).

In more complex syntheses, or to control regioselectivity, protecting groups are essential. jocpr.com Phenolic hydroxyls are acidic and nucleophilic, and can interfere with many reactions.

Common Protecting Groups: Benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBS, TIPS) are frequently used for hydroxyl protection. utsouthwestern.eduwiley-vch.de Benzyl ethers are stable under a wide range of conditions and are typically removed by catalytic hydrogenation. wiley-vch.de Silyl ethers offer tunable stability and can be removed with fluoride (B91410) ion sources (e.g., TBAF). utsouthwestern.edumdpi.com

Strategic Application: A synthesis could begin with 3,5-dibenzyloxybenzyl alcohol. This protected precursor can be brominated at the C2 position. The final step would be the simultaneous or sequential removal of the benzyl groups via hydrogenolysis to reveal the free phenolic hydroxyls. researchgate.net This strategy prevents the brominating agent from reacting with the hydroxyl groups and ensures clean substitution on the aromatic ring.

The target molecule, 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, is achiral. It possesses a C₂ᵥ point group, with a plane of symmetry that bisects the molecule along the C2-Br and C5-CH₂OH bonds. Consequently, its synthesis does not involve the creation of any stereocenters, and no stereochemical control is necessary.

Semisynthetic Pathways and Derivatization from Related Natural Products

While no direct semisynthetic routes from natural products to 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol are prominently documented, the broader class of bromophenols is abundant in marine organisms, particularly red algae (Rhodophyta). researchgate.net These algae produce a diverse array of brominated resorcinols and related structures.

For instance, more complex natural products like vidalol A and B have been the targets of total synthesis. researchgate.net These syntheses often start from simple, commercially available phenols and build complexity. researchgate.net In principle, a natural bromophenol could be chemically degraded or modified to yield a simpler structure like 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, but this is generally less efficient than a total synthesis approach. The true value of these natural products lies in providing a structural blueprint for designing synthetic routes to novel bioactive compounds. researchgate.net

Functional Group Interconversions and Modifications of the Hydroxyl and Hydroxymethyl Moieties

The three distinct functional groups on the 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol scaffold allow for a wide range of subsequent chemical modifications.

Phenolic Hydroxyl Groups:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields ethers.

Esterification: Acylation with acid chlorides or anhydrides produces esters.

Silylation: Conversion to silyl ethers using silyl chlorides. utsouthwestern.edu

Hydroxymethyl Group:

Oxidation: Selective oxidation can yield either 2-bromo-5-formylbenzene-1,3-diol (using mild reagents like PCC or Dess-Martin periodinane) or 2-bromo-5-carboxybenzene-1,3-diol (using strong oxidants like KMnO₄ or Jones reagent).

Halogenation: Conversion to a bromomethyl group (e.g., using PBr₃ or HBr) creates an electrophilic site for subsequent nucleophilic substitution, yielding compounds like 2-bromo-5-(aminomethyl)benzene-1,3-diol or its ethers. nih.gov

Aryl Bromide:

Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters (catalyzed by palladium) to form biaryl compounds.

Heck Coupling: Reaction with alkenes (catalyzed by palladium) to form substituted styrenes.

Buchwald-Hartwig Amination: Reaction with amines (catalyzed by palladium or copper) to install amino groups.

Table 2: Summary of Potential Functional Group Interconversions

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Phenolic Hydroxyl | Alkyl Halide / Base | Ether (-OR) |

| Phenolic Hydroxyl | Acid Chloride / Pyridine | Ester (-OCOR) |

| Hydroxymethyl | PCC, DMP | Aldehyde (-CHO) |

| Hydroxymethyl | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Hydroxymethyl | HBr, PBr₃ | Bromomethyl (-CH₂Br) nih.gov |

| Aryl Bromide | R-B(OH)₂ / Pd catalyst | Aryl (-R) |

| Aryl Bromide | R-NH₂ / Pd catalyst | Amine (-NHR) |

Carbon-Carbon Bond Formation Reactions Involving the Benzene Ring

The bromine atom serves as an excellent functional handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the aryl bromide moiety can be readily coupled with various aryl or vinyl boronic acids or their esters. This reaction is central to modular synthetic approaches, for instance, in the synthesis of cannabinoid derivatives from brominated resorcinol precursors. researchgate.net Such late-stage diversification allows for the introduction of a wide range of substituents onto the aromatic core. researchgate.net

While specific examples for the Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions involving 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol are not widely reported, these transformations are well-established for aryl bromides and represent viable, albeit potentially unexplored, pathways for its derivatization.

The table below outlines a representative Suzuki-Miyaura coupling reaction.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ (aq.) | 5-(Hydroxymethyl)-[1,1'-biphenyl]-2,4-diol |

Direct carbon-carbon bond formation on the aromatic ring via Friedel-Crafts alkylation or acylation is complicated by the presence of the multiple hydroxyl groups. These groups are strongly activating and directing, but they can also coordinate to the Lewis acid catalyst, deactivating it and potentially leading to undesired side reactions. The primary mode of reaction with alkylating or acylating agents is O-alkylation or O-acylation at the hydroxyl positions, as discussed in section 2.3.1. Therefore, C-alkylation and C-acylation are not typical transformations for this unprotected compound.

Organocatalytic and Biocatalytic Methodologies in the Synthesis and Transformation of the Compound

While specific applications of organocatalysis and biocatalysis directly on 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol are not extensively documented, principles from related systems suggest significant potential.

Biocatalytic methods, particularly the use of enzymes like lipases, are widely employed for the esterification of phenolic compounds. medcraveonline.com Enzymes can offer high selectivity (regio- and enantioselectivity) under mild reaction conditions. For example, a lipase (B570770) could potentially be used to selectively acylate one of the hydroxyl groups of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol. Lipase-catalyzed esterification of eugenol (B1671780) with caprylic acid has been reported to proceed with good yield, demonstrating the viability of this approach for phenolic substrates. medcraveonline.com

Organocatalysis has also emerged as a powerful tool in organic synthesis. For instance, proline-catalyzed reactions have been used to construct complex molecular scaffolds, such as in the synthesis of hexahydrocannabinol. researchgate.net It is conceivable that organocatalytic methods could be developed for asymmetric transformations of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol or its derivatives.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, a combination of 1D and 2D NMR experiments would provide comprehensive information on its proton and carbon environments, connectivity, and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The two aromatic protons are chemically non-equivalent and would appear as singlets or doublets, with their chemical shifts influenced by the electronic effects of the bromine and hydroxyl substituents. The methylene protons (-CH₂OH) would likely appear as a singlet, though coupling to the hydroxyl proton could occur under certain conditions. The phenolic and alcoholic hydroxyl protons would present as broad or sharp singlets, depending on the solvent and concentration.

¹³C NMR and DEPT: The ¹³C NMR spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic methylene carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-135 experiment would show positive signals for the two aromatic CH carbons and a negative signal for the CH₂ carbon of the hydroxymethyl group. Quaternary carbons, including those bearing the bromine and hydroxyl groups, would be absent in DEPT spectra but present in the broadband ¹³C spectrum.

Based on analogous structures, a predicted table of chemical shifts is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Carbon Type (from DEPT) |

|---|---|---|---|

| C1 | - | ~155 | C |

| C2 | - | ~105 | C-Br |

| C3 | - | ~157 | C |

| C4 | ~6.8 | ~108 | CH |

| C5 | - | ~140 | C |

| C6 | ~6.9 | ~110 | CH |

| CH₂ | ~4.5 | ~64 | CH₂ |

| 1-OH | Variable | - | - |

| 3-OH | Variable | - | - |

| 5-CH₂OH | Variable | - | - |

Note: These are predicted values and may differ from experimental results.

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, it would primarily confirm the absence of coupling between the two aromatic protons, as they are separated by other substituents.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the hydroxymethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on the spatial proximity of atoms. It could be used to observe through-space correlations between the methylene protons and the adjacent aromatic proton on C6, as well as between the hydroxyl protons and nearby aromatic or methylene protons, offering insights into the molecule's preferred conformation.

The chemical shifts of the hydroxyl protons are particularly sensitive to the choice of solvent and the concentration of the sample. In protic solvents like D₂O or CD₃OD, the hydroxyl proton signals may broaden or exchange with the solvent, sometimes becoming undetectable. In aprotic solvents like DMSO-d₆, hydrogen bonding between the solute and solvent slows down the exchange rate, often resulting in sharper, observable signals for the OH protons. The chemical shifts of these labile protons can also vary with sample concentration due to changes in intermolecular hydrogen bonding.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy is a key method for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations from the phenolic and alcoholic hydroxyl groups, broadened due to extensive hydrogen bonding. Other expected key signals include C-O stretching vibrations around 1200-1000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and aromatic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While O-H stretching bands are typically weak in Raman spectra, the aromatic ring vibrations would produce strong and sharp signals, offering a clear fingerprint of the substituted benzene (B151609) ring.

Expected Vibrational Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch (H-bonded) | 3500 - 3200 (broad) | FTIR |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| C-O Stretch | 1260 - 1000 | FTIR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

HRMS is critical for determining the elemental composition of a molecule with high accuracy. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol (C₇H₇BrO₃), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments. HRMS would measure the mass-to-charge ratio to several decimal places, allowing for the unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a roadmap of the molecule's structure. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, characteristic fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH).

Loss of water (H₂O) from the hydroxymethyl group and/or phenolic hydroxyls.

Loss of a bromine radical (Br•).

Cleavage of the aromatic ring.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity and the positions of the substituents on the aromatic ring.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure of molecules. UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. Fluorescence spectroscopy, on the other hand, measures the emission of light as excited electrons return to their ground state.

For a molecule like 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of hydroxyl, bromomethyl, and bromo substituents on the benzene ring would influence the position and intensity of these absorption maxima (λmax). Phenolic compounds and their derivatives typically exhibit strong absorption in the UV region. For instance, unsubstituted resorcinol (B1680541) shows absorption peaks around 274 nm. It is anticipated that the substitution pattern of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would lead to shifts in these absorption bands.

Fluorescence spectroscopy provides information about the emission properties of a compound. Many phenolic compounds are fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and the local environment. The presence of a heavy atom like bromine can, in some cases, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, without experimental data, the specific fluorescence characteristics of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol remain speculative.

Table 1: Hypothetical Spectroscopic Data for 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol

| Parameter | Expected Range/Value | Notes |

| UV-Vis Absorption (λmax) | ~270-290 nm | Based on data for related resorcinol and bromophenol derivatives. The exact value would depend on solvent polarity. |

| Molar Absorptivity (ε) | 1,000-10,000 M-1cm-1 | Typical range for π → π* transitions in aromatic systems. |

| Fluorescence Emission (λem) | Not determinable | Would depend on the excitation wavelength and the quantum yield of the compound. |

| Fluorescence Quantum Yield (ΦF) | Not determinable | Could be low due to the presence of the bromine atom. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, it would reveal the nature of intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this particular compound, hydrogen bonding is expected to be a dominant intermolecular force, with the hydroxyl groups and the hydroxymethyl group acting as both hydrogen bond donors and acceptors. These hydrogen bonds would likely form an extensive network, influencing the crystal's stability and physical properties. The bromine atom could also participate in halogen bonding, another type of non-covalent interaction.

Analysis of the crystal structure of related compounds, such as 2-Bromo-5-hydroxybenzaldehyde (B121625), has shown the formation of hydrogen-bonded chains in the solid state. nih.gov It is plausible that 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would exhibit similar or even more complex hydrogen bonding networks due to the additional hydroxyl group.

Table 2: Hypothetical Crystallographic Data for 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol

| Parameter | Expected Information | Notes |

| Crystal System | Not determinable | Could be monoclinic, orthorhombic, etc. |

| Space Group | Not determinable | Would describe the symmetry of the unit cell. |

| Unit Cell Dimensions | Not determinable | Would define the size and shape of the unit cell. |

| Key Bond Lengths (Å) | C-Br, C-O, C-C | Would provide insight into the electronic effects of the substituents. |

| Key Bond Angles (°) | Angles around the benzene ring and substituents | Would define the molecular geometry. |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, van der Waals forces | Would describe how the molecules are packed in the crystal. |

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol. These methods allow for a detailed examination of the molecule's geometry, stability, and electronic properties, offering a predictive lens into its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the ground state geometry and energy of molecules like 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. acs.org

Illustrative Data Table for Ground State Properties (Based on similar phenolic compounds)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | Illustrative Value | Hartrees |

| Dipole Moment | Illustrative Value | Debye |

| C-Br Bond Length | ~1.90 | Å |

| O-H Bond Length | ~0.96 | Å |

| C-O-H Bond Angle | ~109 | Degrees |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT. acs.org For phenolic compounds, ab initio calculations have been successfully used to determine properties like bond dissociation energies and to study the effects of substituents on the electronic structure. acs.orgnih.gov

The application of high-level ab initio methods to 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would yield benchmark data for its electronic properties. These methods are particularly valuable for refining the results obtained from DFT and for investigating systems where electron correlation effects are significant. nih.gov For instance, the accurate prediction of pKa values for substituted phenols has been achieved using a combination of high-level ab initio calculations for the gas-phase and a continuum solvation model for the solvent effects. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons. libretexts.org For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the benzene (B151609) ring and potentially influenced by the electron-withdrawing bromine atom, highlighting regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org The substituents on the benzene ring play a critical role in modulating this energy gap. rsc.org

Illustrative Data Table for FMO Analysis (Based on similar phenolic compounds)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Illustrative Value | Electron-donating orbital, localized on the ring and hydroxyl groups. |

| LUMO | Illustrative Value | Electron-accepting orbital, distributed over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | Illustrative Value | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. libretexts.orgyoutube.com The MEP map uses a color spectrum to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups, making them sites for hydrogen bonding and electrophilic interactions. walisongo.ac.id The hydrogen atoms of the hydroxyl groups would exhibit a positive potential. The bromine atom, being electronegative, would also influence the charge distribution. MEP analysis is invaluable for predicting intermolecular interactions and the reactive sites of a molecule. libretexts.orgwalisongo.ac.id

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. nih.gov For a flexible molecule like 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, which has a rotatable hydroxymethyl group and hydroxyl groups, MD simulations can explore the accessible conformations and their relative stabilities in different environments (e.g., in vacuum or in a solvent).

By simulating the molecule's trajectory over time, one can analyze the preferred orientations of the substituent groups and the nature of intramolecular hydrogen bonding. Furthermore, MD simulations can model the interactions of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol with other molecules, such as solvent molecules or biological macromolecules, providing insights into its solvation properties and potential binding modes. rsc.org

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the directing effects of the substituents on the benzene ring are of particular interest in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The hydroxyl groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating. The interplay of these effects will determine the regioselectivity of reactions such as nitration or further bromination. libretexts.orgpressbooks.pub

Computational methods can be used to model the transition states of potential reaction pathways, allowing for the calculation of activation energies. nih.gov The pathway with the lowest activation energy is the most likely to occur. For instance, the reactivity of phenolic compounds with formaldehyde (B43269) has been successfully predicted using ab initio calculations of atomic charges on the phenolate (B1203915) anions. usda.gov Similarly, the oxidation mechanisms of brominated phenols have been investigated using theoretical calculations to identify the most probable oxidation sites. nih.gov These approaches can be applied to 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol to predict its behavior in various chemical transformations.

Transition State Characterization

The characterization of transition states (TS) is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation barrier of the reaction. Computational methods, particularly quantum mechanics (QM), are employed to locate and characterize these fleeting structures.

Theoretical investigations into related resorcinol (B1680541) compounds have successfully utilized computational methods to explore reaction pathways. For instance, studies on the acylation of resorcinol have proposed and examined different transition states to determine the most probable reaction mechanism. jmchemsci.comjmchemsci.com These studies often use semi-empirical methods like PM3 or more robust Density Functional Theory (DFT) approaches. jmchemsci.comjmchemsci.comnih.gov The process involves optimizing the geometry of a suspected transition state and confirming its identity by calculating its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, characterizing the transition states for reactions such as electrophilic aromatic substitution or hydroxymethylation would be crucial. researchgate.netrsc.org The calculations would reveal how the substituents influence the geometry and energy of the transition state. For example, the bulky bromine atom and the hydrogen-bonding capable hydroxymethyl and hydroxyl groups would impose specific steric and electronic constraints on the structure of the transition state.

Table 1: Hypothetical Transition State Parameters for Electrophilic Nitration of a Resorcinol Derivative This table illustrates typical data obtained from a transition state calculation. Values are representative.

| Parameter | Value | Description |

| Method | DFT (B3LYP/6-31G*) | Computational method used. |

| Relative Energy (kcal/mol) | +25.4 | Energy of the TS relative to reactants. |

| Imaginary Frequency (cm⁻¹) | -452.i | The single imaginary frequency confirming a TS. |

| C-NO₂ Bond Length (Å) | 2.25 | The length of the forming bond at the TS. |

| C-H Bond Length (Å) | 1.48 | The length of the breaking bond at the TS. |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as creating a potential energy surface profile, involves computationally charting the energetic landscape that connects reactants, transition states, intermediates, and products. This provides a detailed, step-by-step view of a chemical reaction.

The process begins by calculating the optimized geometries and energies of all stable species (reactants, intermediates, products) and transition states. By plotting the energy of these structures along the intrinsic reaction coordinate, a complete energy profile is constructed. This map reveals the feasibility of a proposed mechanism, showing the energy barriers for each step and the relative stability of any intermediates.

Studies on related phenolic and furanic compounds demonstrate the power of this approach. For example, QM theory has been used to elucidate the water-mediated reaction pathway for the catalytic opening of the furanic ring in 2,5-bis(hydroxymethyl)furan, a molecule that also contains hydroxymethyl groups. acs.org Similarly, the deuteration pathway for 1,2,4-benzenetriol (B23740) has been mapped, showing the carbocation intermediates involved in the electrophilic substitution reaction. acs.org For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, mapping the reaction coordinate for its synthesis or subsequent reactions would clarify the directing effects of its substituents. The electron-donating hydroxyl groups and the electron-withdrawing bromine atom would have opposing effects, and a reaction coordinate map could predict the most likely site of substitution and the corresponding energy barriers. pressbooks.pub

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to predict the properties and reactivity of a molecule based on its chemical structure. For 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, this involves analyzing its chemical and electronic characteristics as determined by its unique arrangement of functional groups. Quantitative Structure-Activity Relationship (QSAR) models are a common application of this principle for predicting the biological effects of phenolic compounds. nih.govnih.gov

Key electronic characteristics that can be modeled include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. nih.gov For the target compound, the electronegative oxygen and bromine atoms would create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups would show positive potential (blue), highlighting their role as hydrogen bond donors. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. researchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). In a study of phenol (B47542) hydroxymethylation, the rate of reaction was directly correlated with the properties of the HOMO. researchgate.net The electron-donating hydroxyl groups on 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would raise the HOMO energy, activating the ring towards electrophilic substitution, while the bromine atom would have a modifying effect on the orbital's distribution and energy.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge localization, hybridization, and stabilizing hyperconjugative interactions within the molecule. nih.govresearchgate.net This can help explain the stability derived from delocalization between the oxygen lone pairs and the aromatic pi-system.

Table 2: Calculated Electronic Properties of Phenol, Resorcinol, and a Hypothetical Substituted Resorcinol This table presents representative data to illustrate the influence of substituents on key electronic descriptors. Data is based on general chemical principles and findings from related studies. researchgate.net

| Compound | Relative Reaction Rate (Hydroxymethylation) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | 1 | -8.5 | +1.2 | 9.7 |

| Resorcinol (Benzene-1,3-diol) | 1200 | -8.1 | +1.4 | 9.5 |

| 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol | (Predicted to be highly reactive) | -8.3 | +1.0 | 9.3 |

Solvation Effects on Molecular Properties and Reactivity

The solvent environment can dramatically influence the properties and reactivity of a molecule, particularly for a polar, hydrogen-bonding compound like 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol. Computational models can account for these effects using either implicit models (where the solvent is a continuous medium) or explicit models (where individual solvent molecules are included).

Effects on Molecular Properties: The polarity of the solvent can alter the electronic structure of the solute, leading to shifts in its spectroscopic properties. For example, UV-Visible absorption spectra can be calculated in different solvents to predict solvatochromic shifts. nih.gov The strong hydrogen bonding capabilities of phenols influence their solubility in polar solvents. mdpi.com

Effects on Reactivity: Solvents can do more than just solvate; they can actively participate in the reaction mechanism. A study on the conversion of a furan (B31954) derivative with hydroxymethyl groups found that the reaction rate was two orders of magnitude greater in water than in dioxane. acs.org This was because water molecules directly participated in proton transfer, providing a lower-energy reaction pathway. acs.org Given that 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol has three hydroxyl groups, its reactivity in protic solvents like water or ethanol (B145695) would be expected to be significantly influenced by direct solvent participation and stabilization of polar transition states through hydrogen bonding. In contrast, reactions in non-polar, aprotic solvents would likely proceed through different, higher-energy pathways. The choice of phenolic solvents has also been shown to enhance reactivity in polymerization reactions. nih.gov

Table 3: Illustrative Solvent Effects on a Hypothetical Reaction Rate This table illustrates how solvent choice can impact reaction kinetics, based on principles from studies on related compounds. acs.org

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate Constant (k_rel) | Rationale |

| Dioxane | Aprotic, Non-polar | 2.2 | 1 | Little stabilization of polar transition state. |

| Ethanol | Protic, Polar | 25 | 50 | Stabilizes polar transition state via H-bonding. |

| Water | Protic, Highly Polar | 80 | 200 | Strong stabilization and potential direct participation in the reaction mechanism. |

Mechanistic Investigations of Chemical Processes Involving 2 Bromo 5 Hydroxymethyl Benzene 1,3 Diol

Reaction Kinetics and Rate Determining Steps

For reactions involving 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, the kinetic profile can vary significantly depending on the nature of the transformation. For instance, in electrophilic aromatic substitution reactions, the rate often depends on the concentration of both the substrate and the electrophile, indicating their involvement in the rate-determining step. The presence of both activating hydroxyl groups and a deactivating bromine atom on the aromatic ring introduces complexity to the kinetics, as these substituents electronically influence the rate of electrophilic attack.

Conversely, in nucleophilic substitution reactions at the benzylic hydroxymethyl group, the mechanism could proceed through either an S_N1 or S_N2 pathway. An S_N1 mechanism would involve the slow, rate-determining formation of a benzylic carbocation intermediate, stabilized by the electron-donating hydroxyl groups. In this case, the reaction rate would be first order with respect to the substrate and zero order with respect to the nucleophile. An S_N2 mechanism would involve a concerted attack by the nucleophile, with the rate being first order in both the substrate and the nucleophile. chemguide.co.uk Experimental determination of the rate law is essential to distinguish between these possibilities.

| Reaction Type | Plausible Rate-Determining Step | Expected Rate Law |

| Electrophilic Aromatic Substitution | Formation of the sigma complex (arenium ion) | Rate = k[Substrate][Electrophile] |

| S_N1 Substitution at hydroxymethyl | Formation of the benzylic carbocation | Rate = k[Substrate] |

| S_N2 Substitution at hydroxymethyl | Concerted nucleophilic attack | Rate = k[Substrate][Nucleophile] |

Intermediate Identification and Characterization

The direct observation or trapping of reactive intermediates is a cornerstone of mechanistic investigation. In reactions involving 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, several types of intermediates can be postulated.

In electrophilic substitution reactions, the key intermediate is an arenium ion (or sigma complex), where the electrophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate is influenced by the substituents present. The two hydroxyl groups on 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol would stabilize the positive charge of the arenium ion through resonance, particularly when the electrophile adds to a position ortho or para to these groups.

In reactions targeting the benzylic alcohol, such as oxidation or substitution, a benzylic carbocation or a radical intermediate could be formed. The benzylic carbocation, as mentioned, would be stabilized by the electron-donating hydroxyl groups. In radical reactions, for instance, using a reagent like N-bromosuccinimide (NBS) under photochemical conditions, a benzylic radical would be the key intermediate.

Furthermore, in reactions involving the phenolic hydroxyl groups, such as etherification or esterification, the formation of a phenoxide ion as an intermediate is common. This is typically achieved by using a suitable base. The differential acidity of the two hydroxyl groups, influenced by the electronic effects of the bromine and hydroxymethyl substituents, could allow for regioselective formation of a phenoxide intermediate.

| Reaction Type | Key Intermediate | Stabilizing/Destabilizing Factors |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Stabilized by resonance from -OH groups |

| S_N1 Substitution at hydroxymethyl | Benzylic Carbocation | Stabilized by resonance from -OH groups |

| Radical Bromination at hydroxymethyl | Benzylic Radical | Resonance stabilization |

| O-Alkylation/Acylation | Phenoxide Ion | Formation favored by base |

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathways of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, often by lowering the activation energy of a specific path or by enabling the formation of key intermediates.

Catalysts in Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are instrumental in facilitating Suzuki-Miyaura cross-coupling reactions at the C-Br bond. researchgate.net The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net

Lewis and Protic Acids: Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are crucial reagents, particularly for reactions involving the hydroxyl groups or the aromatic ring. researchgate.netnih.gov AlCl₃ can be used to promote Friedel-Crafts type alkylation reactions. nih.gov BBr₃ is a powerful reagent for the demethylation of aryl methyl ethers, which is relevant in the synthesis of derivatives of our target molecule where hydroxyl groups might be protected as methyl ethers. researchgate.netnih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion to cleave the methyl group.

Reagents for Functional Group Transformations: N-Bromosuccinimide (NBS) is a versatile reagent used for regioselective bromination. researchgate.net In the presence of a radical initiator, it can selectively brominate the benzylic position (the hydroxymethyl group after conversion to a methyl group). In the absence of a radical initiator, it can act as a source of electrophilic bromine for aromatic substitution.

| Catalyst/Reagent | Role in Reaction Pathway | Example Reaction |

| Pd(PPh₃)₄ | Catalyst for C-C bond formation | Suzuki-Miyaura cross-coupling |

| AlCl₃ | Lewis acid catalyst for electrophilic substitution | Friedel-Crafts alkylation |

| BBr₃ | Reagent for O-demethylation | Cleavage of aryl methyl ethers |

| N-Bromosuccinimide (NBS) | Reagent for selective bromination | Radical bromination of benzylic positions |

Stereoselectivity and Regioselectivity Mechanisms

Regioselectivity: In reactions involving 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol, regioselectivity is a major consideration due to the presence of multiple non-equivalent reactive sites.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzene (B151609) ring govern the regioselectivity. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The hydroxymethyl group is weakly deactivating and meta-directing. The combined influence of these groups will dictate the position of incoming electrophiles. The positions ortho to the two hydroxyl groups and meta to the bromine are the most likely sites of attack.

Reactions of the Hydroxyl Groups: The two phenolic hydroxyl groups are chemically non-equivalent. The hydroxyl group flanked by the bromine and the hydroxymethyl group is sterically more hindered and has a different electronic environment than the other hydroxyl group. This difference can be exploited for regioselective functionalization, for example, in protection-deprotection sequences.

Ring-Opening of Epoxides: In the synthesis of related polyol structures, the regioselective ring-opening of epoxides is a key strategy. mdpi.com For instance, the cleavage of 2,3-epoxy alcohols with organometallic reagents can be highly regioselective, providing access to specific 1,3-diol motifs. mdpi.com While not directly a reaction of the title compound, the principles of regioselective epoxide opening are relevant to the synthesis of its more complex analogs.

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are created in reactions involving 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol or its derivatives. For example, if the hydroxymethyl group is first oxidized to an aldehyde and then reacted with a nucleophile, a new stereocenter is formed. The stereochemical outcome (the ratio of enantiomers or diastereomers) can be controlled by using chiral reagents or catalysts.

In the context of synthesizing polypropionate fragments, which contain multiple stereocenters, methods for the diastereoselective synthesis of syn- and anti-1,3-diols are critical. mdpi.com This can be achieved, for example, by the regioselective ring-opening of cis- and trans-2,3-epoxy alcohols, which yields anti- and syn-1,3-diols, respectively. mdpi.com

| Mechanistic Aspect | Controlling Factors | Example Application |

| Regioselectivity | Electronic and steric effects of substituents | Electrophilic aromatic substitution, selective protection of hydroxyl groups |

| Stereoselectivity | Chiral reagents, catalysts, or substrates | Asymmetric synthesis of derivatives with new stereocenters |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and analysis of "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative isolation of phenolic compounds. For "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol," a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Method development for this compound would typically involve optimizing the separation on a C8 or C18 stationary phase. mdpi.comnih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier, such as acetonitrile (B52724) or methanol, is common for separating phenolic compounds. mdpi.comresearchgate.net A study on bromophenols in red algae developed a successful HPLC separation using a C8 column with a water/acetonitrile gradient containing 0.05% trifluoroacetic acid. mdpi.comresearchgate.net Detection is typically achieved using a UV detector, with the wavelength set to the absorption maximum of the analyte. nih.gov For preparative isolation, the developed analytical method can be scaled up to a larger column and system to obtain pure fractions of the compound. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Bromophenolic Compounds

| Parameter | Condition |

| Column | Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size mdpi.comresearchgate.net |

| Mobile Phase | A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid mdpi.comresearchgate.net |

| Gradient | 2% B to 50% B over 15 minutes mdpi.comresearchgate.net |

| Flow Rate | 0.25 mL/min mdpi.comresearchgate.net |

| Detection | UV at 210 nm mdpi.comresearchgate.net |

| Column Temperature | 30 °C mdpi.comresearchgate.net |

This table presents typical parameters for the analysis of bromophenols and serves as a starting point for the method development for 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl groups in "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol," a derivatization step is typically required to increase its volatility and thermal stability for GC analysis. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for phenolic compounds. shimadzu.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl methyl siloxane. nih.govthermofisher.com The separated components then enter the mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the ionized molecules. This allows for the confident identification of "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol" and any trace impurities in a sample. The mass spectrum of the parent compound, resorcinol (B1680541), shows characteristic fragmentation that can be used as a reference point. sigmaaldrich.com

Table 2: Illustrative GC-MS Parameters for the Analysis of Phenolic Compounds

| Parameter | Condition |

| GC Column | HP-5ms (5% phenyl methyl siloxane), 30 m x 250 µm x 0.25 µm nih.gov |

| Carrier Gas | Helium at a constant flow of 0.6 mL/min nih.gov |

| Injection Mode | Splitless nih.govthermofisher.com |

| Oven Program | Initial temperature 50°C, ramp to 280°C matec-conferences.org |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | 50-600 m/z nih.gov |

This table provides typical GC-MS conditions for the analysis of derivatized phenolic compounds and can be adapted for 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol.

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for charged and polar compounds. Due to its phenolic hydroxyl groups, "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol" can be analyzed in its anionic form at an appropriate pH. CE separates ions based on their electrophoretic mobility in an electric field. nih.gov The technique is known for its high resolution, short analysis times, and minimal sample and solvent consumption. nih.gov

For the separation of phenolic compounds, the background electrolyte (BGE) composition and pH are critical parameters. The use of coated capillaries can improve the separation efficiency and reproducibility. Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification and characterization of separated components. cas.org

Electrochemical Characterization for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol." The phenolic hydroxyl groups are electroactive and can be oxidized at a suitable potential. By scanning the potential and measuring the resulting current, CV can provide information about the oxidation potential of the compound, which is related to its antioxidant activity.

The electrochemical behavior of resorcinol and its derivatives has been studied, showing that the oxidation process is often irreversible and can lead to the formation of polymeric films on the electrode surface. The presence of the bromine atom and the hydroxymethyl group on the resorcinol ring will influence the electron density and, consequently, the oxidation potential of "2-Bromo-5-(hydroxymethyl)benzene-1,3-diol."

Table 3: Illustrative Electrochemical Data for Related Phenolic Compounds

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Technique |

| Resorcinol | ~0.7 V | Cyclic Voltammetry |

| 3-Hydroxybenzyl alcohol | Higher than Resorcinol | Cyclic Voltammetry |

This table shows example oxidation potentials for related compounds, indicating the expected range for the electrochemical characterization of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol. The exact potential will be influenced by the substituents.

Potential Research Applications in Chemical Science

Utilization as a Chemical Building Block in Complex Molecule Synthesis

The reactivity of its functional groups allows for diverse chemical modifications, making it an ideal starting material for the synthesis of more complex molecules, including polymers and supramolecular structures.

The presence of both hydroxyl and bromo functional groups on 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol offers multiple pathways for its conversion into polymerizable monomers. The hydroxyl groups can undergo esterification or etherification reactions with monomers containing carboxylic acid or halide functionalities, respectively. For instance, reaction with acrylic acid or methacrylic acid would yield polymerizable acrylate (B77674) or methacrylate (B99206) esters.

Furthermore, the bromo substituent can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce vinyl or other polymerizable moieties. This dual functionality allows for the creation of monomers that can be incorporated into polymers through different polymerization techniques, including radical polymerization, condensation polymerization, or ring-opening metathesis polymerization (ROMP). nih.gov The resulting polymers could possess unique properties imparted by the brominated resorcinol (B1680541) unit, such as enhanced thermal stability or specific recognition capabilities. For example, functional polymers have been synthesized via one-pot polycondensation reactions of melamine (B1676169) with aldehyde monomers like 2-bromo-1-naphthaldehyde. preprints.org

The resorcinol unit within 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol is a well-established motif in supramolecular chemistry, known for its ability to form self-assembling structures through hydrogen bonding. Resorcinarenes, which are macrocycles formed from the condensation of resorcinol with aldehydes, are a classic example of supramolecular hosts capable of encapsulating guest molecules. researchgate.netthieme-connect.de The hydroxyl groups of the target compound can participate in hydrogen-bonding networks, driving the formation of larger, ordered assemblies.

The bromo and hydroxymethyl groups provide additional points for modification, allowing for the fine-tuning of the self-assembly process and the introduction of other functionalities. For instance, the hydroxymethyl group could be modified to introduce recognition sites for specific guest molecules, while the bromo group could be used to link multiple resorcinol units together, forming more complex supramolecular architectures. nih.gov The principles of supramolecular chemistry are widely used to engineer materials with diverse applications. researchgate.net The ability of styryl quinoline (B57606) derivatives to form different supramolecular structures depending on the substituents highlights the potential for tuning these assemblies. nih.gov

Role in Biochemical Interaction Studies (in vitro, molecular mechanism focus)

The structural similarity of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol to naturally occurring phenolic compounds makes it an interesting candidate for studying interactions with biomolecules at the molecular level.

The hydroxyl groups and the aromatic ring of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol can participate in various non-covalent interactions with biomolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the binding of ligands to proteins and nucleic acids. By systematically modifying the functional groups of the compound, researchers can probe the specific interactions that govern the binding to a particular biological target.

For example, studies on the binding of 1,3,5-Tris(4-carboxyphenyl)benzene to DNA have shown that both electrostatic and non-electrostatic interactions contribute significantly to the binding free energy, with molecular docking studies supporting a minor groove binding mechanism. nih.gov Similar computational and experimental approaches could be applied to 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol and its derivatives to elucidate their binding modes with various biomolecules.

Derivatives of brominated phenols have shown promise as enzyme inhibitors. For instance, a series of bromophenol derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. One such derivative, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, exhibited potent PTP1B inhibitory activity with an IC50 value of 1.50 μM. researchgate.net

By synthesizing a library of compounds based on the 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol scaffold and evaluating their inhibitory activity, researchers can establish clear structure-activity relationships (SAR). This involves correlating the chemical features of the molecules, such as the position and nature of substituents, with their biological activity. For example, studies on benzimidazole (B57391) derivatives have shown that the nature of the substituent at the 5-position significantly influences their biological activity. nih.gov Such SAR studies are crucial for the rational design of more potent and selective enzyme inhibitors. The antioxidant activity of phenolic compounds is also closely related to their structure. nih.gov

Development of Chemosensors or Molecular Probes

The unique electronic and photophysical properties that can be engineered into derivatives of 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol make it a promising platform for the development of chemosensors and molecular probes.

The development of fluorescent probes for detecting specific analytes is a rapidly growing field. A common strategy involves a "turn-on" fluorescence response, where the probe is initially non-fluorescent but becomes fluorescent upon interaction with the target analyte. This can be achieved through various mechanisms, including photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com

The phenol (B47542) group in 2-Bromo-5-(hydroxymethyl)benzene-1,3-diol can be exploited to create a "turn-on" fluorescent probe. In its deprotonated (phenolate) form, the compound might be non-fluorescent due to PET. Upon binding to a specific analyte that protonates the phenolate (B1203915), the PET process would be suppressed, leading to a "turn-on" of fluorescence. researchgate.net The bromo and hydroxymethyl groups can be further functionalized to introduce specific recognition elements for the target analyte, thereby ensuring the selectivity of the probe. For instance, boronate ester-based probes have been developed for the detection of reactive oxygen species, where the oxidative cleavage of the boronate triggers a fluorescent response. nih.gov Similarly, molecular beacon DNA probes with two fluorophores can be used for quantitative DNA/RNA studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.